

An In-depth Technical Guide on the Primary Research Applications of (S)-Propoxate

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Compound of Interest

Compound Name: Propoxate, (S)-

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Introduction

The query for "(S)-Propoxate" presents a significant ambiguity within chemical and pharmacological literature, as the term can refer to one of two distinct chiral compounds. This guide addresses both possibilities to provide a comprehensive resource for researchers, scientists, and drug development professionals.

- Propoxate (R7464) is an imidazole-based anesthetic, chemically identified as propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate[1][2][3][4]. As it possesses a chiral center, it exists as (S)- and (R)-enantiomers. Research on this compound is limited and often refers to the racemic mixture.
- Levopropoxyphene is the (2R,3S)-stereoisomer of the compound propoxyphene, which is distinct from the imidazole-based Propoxate[5][6]. While its counterpart, dextropropoxyphene, is an opioid analgesic, levopropoxyphene is primarily researched for its antitussive (cough suppressant) properties[5][7][8].

This document will first detail the research applications of the lesser-known (S)-enantiomer of Propoxate (R7464), drawing heavily on its relationship with the well-studied anesthetic etomidate. Subsequently, it will provide a thorough examination of Levopropoxyphene, a more extensively documented compound that may be what is intended by the query.

Part 1: (S)-Propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate

Propoxate is a structural analog of the intravenous anesthetic agent etomidate[2][9]. Like etomidate, it is a positive allosteric modulator of the γ -aminobutyric acid type A (GABA-A) receptor[9][10][11]. While research on the specific enantiomers of Propoxate is scarce, the stereoselective effects of etomidate provide a strong inferential basis for the potential research applications of (S)-Propoxate.

Primary Research Applications

The primary research applications for racemic Propoxate have been as a potent and rapidly acting anesthetic for fish and other cold-blooded vertebrates[2][12]. Its high solubility and potency at low concentrations make it a subject of interest in aquaculture and aquatic animal research[12].

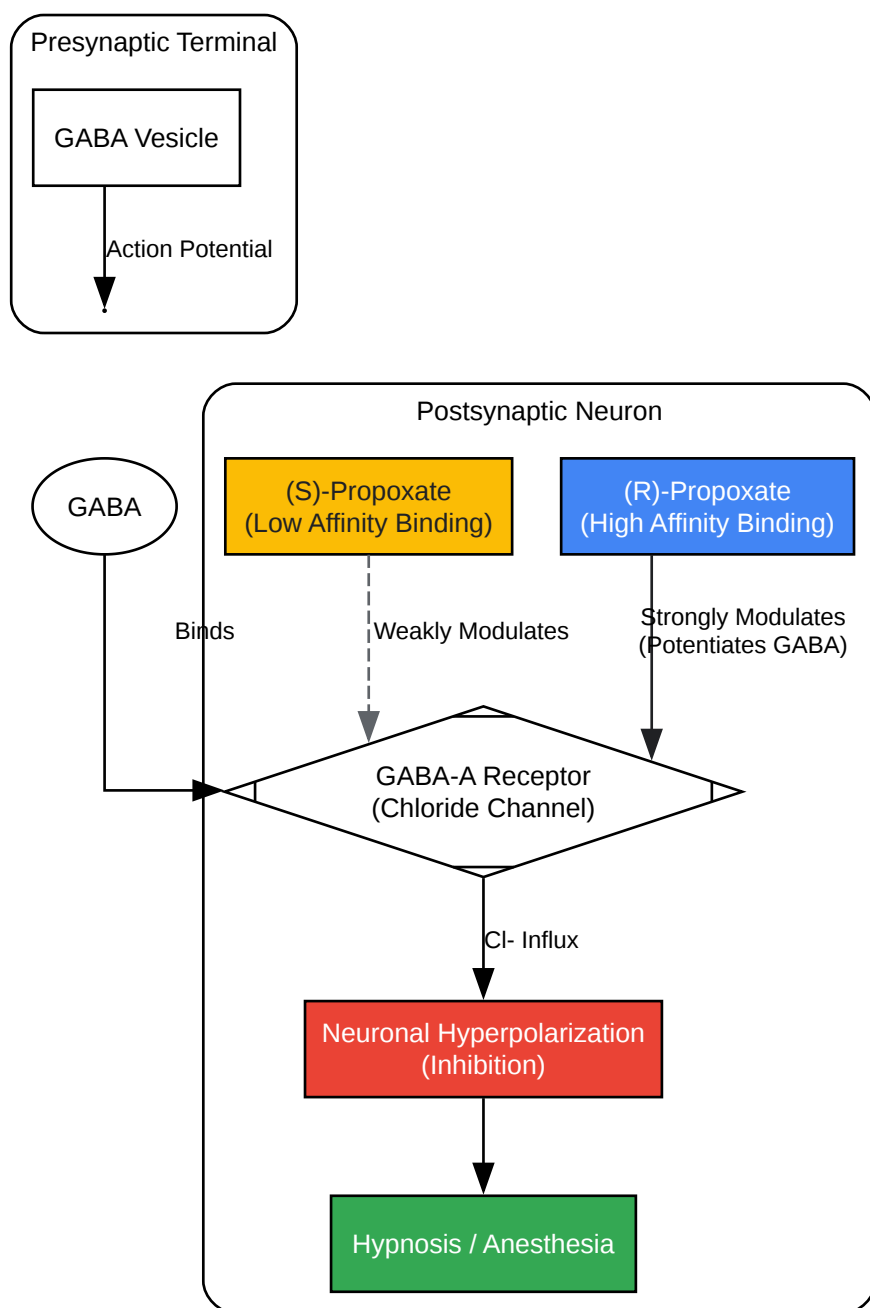
For the specific (S)-enantiomer, the research applications are largely theoretical and based on analogy to etomidate:

- **Investigating Stereoselectivity at the GABA-A Receptor:** The anesthetic effects of etomidate are almost exclusively due to the R(+) isomer, which is significantly more potent at enhancing GABA-induced currents than the S(-) isomer[13]. A primary research application of (S)-Propoxate would be to conduct similar comparative studies to characterize the stereospecific binding and modulation of GABA-A receptors by this analog. Such research is crucial for understanding the molecular architecture of the anesthetic binding pocket on the receptor.
- **Tool for Probing Anesthetic Mechanisms:** By comparing the physiological and molecular effects of the potent (likely R) and less potent (likely S) enantiomers, researchers can dissect the specific molecular interactions required for hypnosis from off-target effects. For instance, studies with etomidate enantiomers have confirmed that the GABA-A receptor is the central target for its anesthetic action, as both isomers were equally effective at disrupting lipid bilayers, an alternative but now discounted theory of anesthetic action[13]. (S)-Propoxate could be used in similar control experiments.

- **Drug Development and Optimization:** The development of etomidate analogs aims to retain its favorable hemodynamic stability while eliminating its side effect of adrenocortical suppression[9][14]. Research into the enantiomers of novel analogs like Propoxate is a critical step in this process. Understanding the stereochemical requirements for both the desired hypnotic effects and the undesired side effects can guide the synthesis of safer and more effective anesthetic agents.

Mechanism of Action: GABA-A Receptor Modulation

Propoxate, like etomidate, is believed to act as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor complex, increasing the receptor's affinity for its endogenous ligand, GABA[10][13]. This enhancement of GABAergic neurotransmission leads to increased chloride ion influx, hyperpolarization of the neuron, and subsequent inhibition of neuronal firing, producing hypnosis and anesthesia[9][10].



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Caption: Predicted GABA-A receptor modulation by Propoxate enantiomers.

Quantitative Data

Specific quantitative data for (S)-Propoxate is not available in the reviewed literature. The table below summarizes the known properties of the racemic mixture.

Property	Data	Reference
Chemical Name	propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate	[2]
Molecular Formula	C ₁₅ H ₁₈ N ₂ O ₂	[2]
Molecular Weight	258.32 g/mol	[12]
CAS Number (Racemate)	7036-58-0	[2]
Primary Action	Anesthetic, GABA-A receptor positive allosteric modulator	[10]
Primary Use	Anesthetic in cold-blooded vertebrates	[12]
ED ₅₀ (Mice, i.v.)	~4.8 mg/kg (for loss of righting reflex)	[10]
Anesthetic Dose (Rats)	3–6 mg/kg	[10]
Anesthetic Dose (Dogs)	2–4 mg/kg (i.v., duration 5-10 minutes)	[10]

Part 2: Levopropoxyphene

Levopropoxyphene is the levorotatory stereoisomer of propoxyphene, with the specific configuration (2R,3S)-4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate[5][6]. Unlike its enantiomer, dextropropoxyphene, which is an opioid analgesic, levopropoxyphene has negligible analgesic activity but demonstrates useful antitussive effects[5][8][15]. It was formerly marketed for the relief of non-productive cough[6][7].

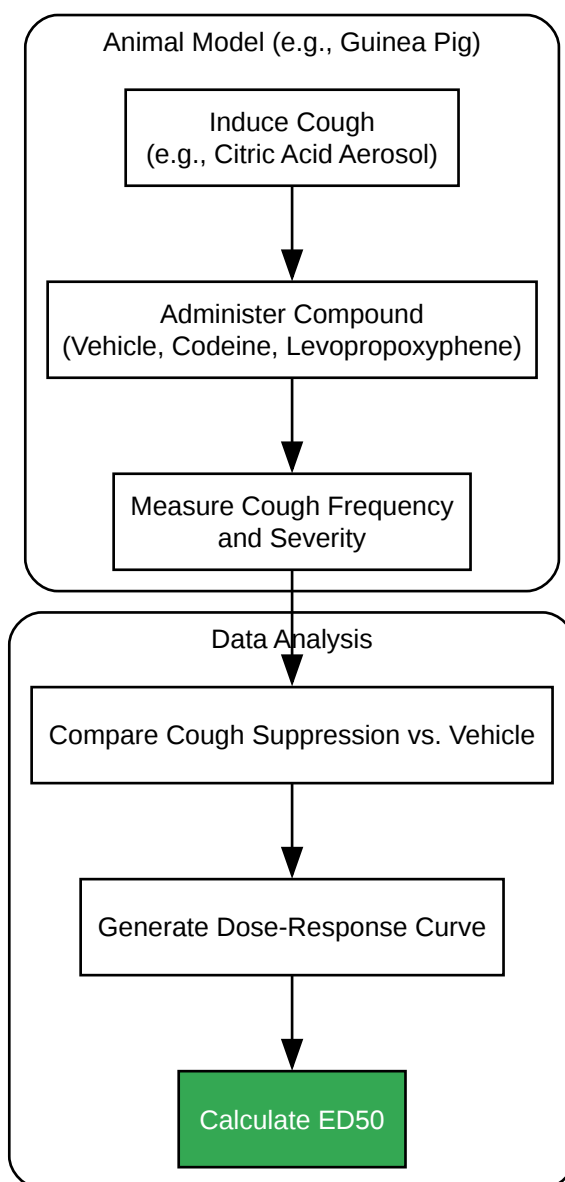
Primary Research Applications

- **Antitussive Mechanism Research:** The primary application of levopropoxyphene in research is as a tool to study the mechanisms of cough suppression. As a centrally acting antitussive, it helps in understanding the neural pathways that control the cough reflex[15][16]. Its action is distinct from its analgesic counterpart, allowing for the separation of antitussive and analgesic pathways.

- **Opioid Receptor Studies:** Although its primary mechanism is not fully elucidated in the context of modern receptor pharmacology, it is understood to act on mu-opioid receptors to suppress the cough reflex^{[6][7]}. Research with levopropoxyphene can contribute to understanding the specific subtypes and downstream signaling of opioid receptors involved in cough modulation, as distinct from analgesia and respiratory depression.
- **Local Anesthetic Action:** Levopropoxyphene also possesses some local anesthetic properties, which may contribute to its overall effect and can be a separate area of investigation^{[15][16]}.

Experimental Protocols

While specific, detailed protocols for modern research are not available in the search results (as the drug is largely discontinued), historical and animal studies would follow a general workflow for evaluating antitussive agents.



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Caption: General experimental workflow for antitussive agent evaluation.

Mechanism of Action: Cough Reflex Suppression

Levopropoxyphene acts centrally to suppress the cough reflex. While it is an opioid, its binding and action differ from classic opioid analgesics. It elevates the threshold for the cough reflex in the medulla oblongata, but without providing significant pain relief.

Quantitative Data: Comparison of Propoxyphene Enantiomers

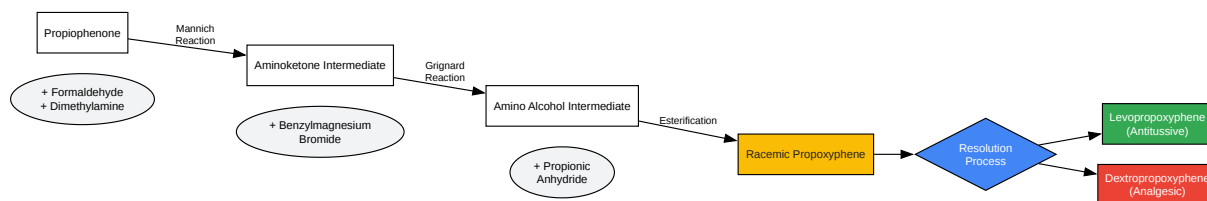
The distinct pharmacological profiles of the propoxyphene enantiomers are a classic example of stereoselectivity in drug action.

Feature	Levopropoxyphene ((2R,3S)-isomer)	Dextropropoxyphene ((2S,3R)-isomer)	Reference(s)
Primary Activity	Antitussive (Cough Suppressant)	Opioid Analgesic (Pain Relief)	[5][8]
Analgesic Effect	Negligible / None	Mild to moderate	[5][15]
Mechanism	Central cough reflex suppression	Mu-opioid receptor agonist	[6][7]
Clinical Use	Formerly for non-productive cough	Formerly for mild to moderate pain	[6]
Binding	Binds poorly to sigma-1 receptor	Binds to opioid receptors	[5]

Synthesis Overview

The synthesis of propoxyphene produces a racemic mixture that must then be resolved to separate the enantiomers. The general synthetic route involves several key steps:

- **Mannich Reaction:** Propiophenone reacts with formaldehyde and dimethylamine to form the corresponding aminoketone.
- **Grignard Reaction:** The resulting ketone is treated with benzylmagnesium bromide to produce an amino alcohol intermediate.
- **Esterification:** The alcohol is esterified using propionic anhydride to yield the final propoxyphene compound (as a racemic mixture).
- **Resolution:** The d- and l- isomers (dextro- and levo-) are separated from the racemic mixture.



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Caption: Simplified synthesis pathway for propoxyphene enantiomers.

Conclusion

The term "(S)-Propoxate" is ambiguous. If referring to the imidazole anesthetic, its research is nascent, and studies on the (S)-enantiomer would likely focus on stereoselective interactions with the GABA-A receptor, using it as a tool to probe anesthetic mechanisms. If referring to the antitussive agent Levopropoxyphene, there is a more established, albeit dated, body of research concerning its use in studying the cough reflex. For future research and clarity, it is imperative to use precise chemical identifiers (IUPAC name or CAS number) to distinguish between these fundamentally different compounds.

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